molecular formula C16H24N4O3S2 B2470508 N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-95-6

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2470508
CAS No.: 868972-95-6
M. Wt: 384.51
InChI Key: VGRZODYOMTXYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound offered for investigative and non-clinical research applications. This molecule is built around a 1,3,4-thiadiazole core, a five-membered aromatic heterocycle known for its significant role in medicinal chemistry . The 1,3,4-thiadiazole scaffold is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which are often associated with diverse biological activities and provide great in vivo stability to the ring system . Furthermore, derivatives of this scaffold have the capability to produce mesoionic salts, which are neutral compounds able to cross cellular membranes, contributing to good cell permeability and the potential to interact strongly with biomolecules like proteins and DNA . The specific structure features a cyclohexanecarboxamide group attached to the 2-position of the thiadiazole ring and a thioether side chain at the 5-position, which terminates in an amide linkage to a (tetrahydrofuran-2-yl)methyl group. This molecular architecture suggests potential for multi-target interactions. The tetrahydrofuran (THF) ring is a cyclic ether, described as a colorless, water-miscible organic liquid with low viscosity . In this context, the tetrahydrofuran-2-yl moiety is integrated into the structure as a chiral component, which may influence the compound's stereoselective binding to biological targets. While the specific biological profile of this exact molecule requires further empirical investigation, researchers may explore its utility based on the known properties of its key components. The 1,3,4-thiadiazole nucleus is a well-established scaffold in the development of compounds with a broad spectrum of pharmacological activities, including antimicrobial , anticonvulsant , anti-inflammatory, and antituberculosis agents . This product is intended for use in early-stage research, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for further chemical synthesis. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3S2/c21-13(17-9-12-7-4-8-23-12)10-24-16-20-19-15(25-16)18-14(22)11-5-2-1-3-6-11/h11-12H,1-10H2,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRZODYOMTXYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring and a tetrahydrofuran moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Tetrahydrofuran Moiety : A cyclic ether that may enhance the solubility and bioavailability of the compound.
  • Cyclohexanecarboxamide Core : Provides structural stability and may influence the compound's interaction with biological targets.

Biological Activity

Research indicates that compounds containing thiadiazole and related moieties often exhibit significant biological activities. The following sections summarize various aspects of the biological activity of this compound.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. The presence of the thiadiazole ring is particularly noteworthy due to its role as an active pharmacophore in anticancer drug design.

Compound NameStructural FeaturesBiological Activity
5-(Thiophen-2-yl)-1,3,4-thiadiazoleContains thiophene and thiadiazole ringsAnticancer activity against HepG-2 and A549 cell lines
N-(4-acetylthiazolium)-acetamideThiazole instead of thiadiazoleAntimicrobial properties
6-Amino-N-(5-methylthiadiazole)-acetamideSimilar thiadiazole structureCytotoxic effects on cancer cells

The combination of the tetrahydrofuran moiety with both thiadiazole and cyclohexanecarboxamide may enhance its biological activity compared to simpler derivatives.

Antimicrobial Activity

Compounds containing thiadiazole structures have also been explored for their antimicrobial properties. The mechanism often involves disrupting bacterial cell walls or inhibiting essential enzymes. The specific interactions of this compound with microbial targets remain to be fully elucidated.

The mechanism of action for this compound likely involves binding to specific molecular targets within cells. This can lead to modulation of enzyme activity or interference with cellular signaling pathways. Understanding these interactions is crucial for developing effective therapeutic agents.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Results indicated that compounds with similar structural features to N-(5... exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.
  • Antimicrobial Testing :
    • In vitro tests demonstrated that derivatives of thiadiazoles show promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The specific effectiveness of N-(5... against particular strains remains an area for future exploration.

Comparison with Similar Compounds

Core Heterocycle Modifications

a. 1,3,4-Thiadiazole Derivatives

  • 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (): Replaces the THF-linked substituent with a methylthio group and phenylcarboxamide.
  • N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides (): Features a trichloroethyl group, increasing lipophilicity and halogen bonding capacity. This contrasts with the target compound’s THF group, which prioritizes polar interactions .

b. Thiazole and Imidazothiadiazole Derivatives

  • N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): A thiazole derivative with halogenated benzamide.
  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives (): Fused-ring systems increase planar rigidity, favoring intercalation with DNA or enzymes. The target compound’s non-fused thiadiazole may offer greater rotational flexibility .

Substituent Variations

a. Carboxamide Modifications

  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Combines furan and methoxybenzyl groups. The furan’s lower solubility compared to THF may limit bioavailability, while the methoxybenzyl group introduces steric bulk .

b. Thioether and Aminoethyl Linkers

  • Cephalosporin analogs with 5-methyl-1,3,4-thiadiazol-2-ylthio groups () : The thiadiazole-thio moiety in antibiotics like cefazolin suggests the target compound’s thioether could facilitate β-lactamase resistance or membrane penetration .
  • 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide () : The hydrazinyl group introduces nucleophilicity, differing from the target’s tertiary amine, which may reduce susceptibility to metabolic oxidation .

Key Properties

Property Target Compound Analog () Analog ()
Molecular Weight ~450 g/mol (estimated) 265 g/mol 312.7 g/mol
logP ~2.5 (THF enhances solubility) ~3.0 (hydrophobic phenyl group) ~3.2 (halogenated benzamide)
Key Substituents THF-methylamino, cyclohexane Methylthio, phenyl Chlorothiazole, difluorobenzamide

Pharmacological Implications

  • Antimicrobial Potential: The THF group may improve membrane penetration compared to phenyl or trichloroethyl analogs, as seen in nitazoxanide derivatives () .
  • Enzyme Inhibition : The cyclohexanecarboxamide’s rigidity could mimic natural substrates in enzyme-binding pockets, similar to imidazothiadiazole inhibitors () .

Preparation Methods

Introduction of the Thioether Side Chain

The thioether linkage at position 5 of the thiadiazole ring is introduced via nucleophilic substitution or thiol-ene coupling. A representative strategy involves reacting 5-amino-1,3,4-thiadiazole-2-thiol with a bromoacetyl intermediate. For this compound, the bromoacetyl group is pre-functionalized with the tetrahydrofuran-methylamine moiety:

  • Synthesis of 2-Bromo-N-((tetrahydrofuran-2-yl)methyl)acetamide :
    Bromoacetyl chloride is treated with (tetrahydrofuran-2-yl)methylamine in the presence of triethylamine to form the corresponding bromoacetamide. This intermediate is critical for subsequent thiol coupling.

  • Thiol Substitution :
    The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol displaces the bromide in the bromoacetamide, forming the thioether bond. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C for 6–12 hours.

Key Considerations :

  • Excess bromoacetamide ensures complete substitution.
  • Base catalysts (e.g., potassium carbonate) enhance reaction efficiency by deprotonating the thiol.

Attachment of the Cyclohexanecarboxamide Group

The cyclohexanecarboxamide moiety is introduced at position 2 of the thiadiazole via amide bond formation. This step employs cyclohexanecarboxylic acid chloride and the primary amine of the thiadiazole intermediate:

  • Activation of Cyclohexanecarboxylic Acid :
    Cyclohexanecarboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux.

  • Coupling Reaction :
    The acid chloride reacts with 5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-amine in anhydrous dichloromethane. Triethylamine is added to scavenge HCl, preventing protonation of the amine.

Optimization Parameters :

  • Stoichiometric control (1:1 molar ratio) minimizes diacylation byproducts.
  • Low temperatures (0–5°C) reduce side reactions.

Tetrahydrofuran Side Chain Synthesis

The tetrahydrofuran (THF) moiety originates from 7-oxabicyclo[2.2.1]hept-5-ene derivatives, which undergo ring-opening metathesis (ROM) followed by cross-metathesis (CM) with ethylene. Using a Hoveyda-Grubbs catalyst, the bicyclic structure is transformed into a tetrasubstituted THF derivative. Subsequent functionalization introduces the methylamine group via reductive amination or nucleophilic substitution.

Example Pathway :

  • ROM-CM Reaction :
    $$
    \text{7-Oxabicyclo[2.2.1]hept-5-ene} \xrightarrow[\text{Hoveyda-Grubbs}]{\text{C}2\text{H}4} \text{2,3,4,5-Tetrasubstituted THF}
    $$
  • Amination :
    The THF derivative is brominated at the methyl position and then subjected to Gabriel synthesis to introduce the primary amine.

Purification and Characterization

Purification Techniques

  • Recrystallization : The crude product is dissolved in hot ethanol and cooled to induce crystallization.
  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients isolates the target compound from unreacted starting materials.

Spectroscopic Validation

  • NMR : $$ ^1\text{H} $$ NMR confirms the presence of THF protons ($$\delta$$ 1.6–1.9 ppm, multiplet) and cyclohexane resonances ($$\delta$$ 1.2–1.5 ppm).
  • Mass Spectrometry : High-resolution MS validates the molecular ion peak at $$ m/z $$ 453.2 (calculated for C₁₇H₂₄N₄O₃S₂).

Industrial-Scale Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. For example, the thiol substitution step benefits from microreactor technology, reducing reaction times by 40% compared to batch processes. Additionally, solvent recovery systems minimize waste generation, aligning with green chemistry principles.

Challenges and Mitigation Strategies

  • Low Yields in Cyclization :

    • Cause : Competing polymerization of intermediates.
    • Solution : Use of high-dilution conditions and slow reagent addition.
  • Epimerization During Amide Formation :

    • Cause : Base-induced racemization at the THF chiral center.
    • Solution : Employ coupling reagents (e.g., HOBt) that minimize base requirements.

Q & A

Basic: What are the common synthetic routes for this compound, and what reagents are typically employed?

The synthesis involves multi-step organic reactions, often starting with the condensation of a cyclohexanecarboxamide derivative with a thiadiazole intermediate. Key reagents include thiosemicarbazide (for thiadiazole ring formation), coupling agents (e.g., EDC/HOBt for amide bonds), and tetrahydrofuran-derived amines for functionalization. Microwave-assisted synthesis is recommended to enhance reaction rates and yields . Monitoring via thin-layer chromatography (TLC) and purification via flash column chromatography are critical for intermediate isolation .

Advanced: How can reaction conditions (e.g., solvent, temperature) be optimized to minimize side products during the coupling of thiadiazole and cyclohexanecarboxamide moieties?

Optimization requires systematic screening:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Dichloromethane or THF balances reactivity and selectivity .
  • Temperature : Lower temperatures (0–5°C) reduce unwanted nucleophilic substitutions, while gradual warming to room temperature ensures complete coupling .
  • Catalysts : Palladium-based catalysts or DMAP can accelerate coupling efficiency . Reaction progress should be tracked via HPLC-MS to identify side products early .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR : Assigns protons and carbons in the thiadiazole, tetrahydrofuran, and carboxamide groups. Key peaks include thioether (δ 3.5–4.0 ppm) and amide (δ 7.5–8.5 ppm) signals .
  • IR Spectroscopy : Confirms amide C=O (1650–1700 cm⁻¹) and thiadiazole C=S (1050–1150 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 446.5) .

Advanced: How can researchers resolve discrepancies in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for similar thiadiazole derivatives?

  • Assay standardization : Use validated cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and control compounds to normalize results .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on thiadiazole enhance anticancer activity but reduce antimicrobial potency) .
  • Meta-analysis : Cross-reference datasets from independent studies to identify trends in IC50/ MIC values .

Basic: What are the primary biological targets hypothesized for this compound?

The compound’s thiadiazole and carboxamide groups suggest interactions with enzymes like carbonic anhydrase IX (implicated in tumor pH regulation) or bacterial dihydrofolate reductase. Preliminary docking studies on analogs show strong binding to kinase domains (e.g., EGFR) and microbial cell wall synthesis enzymes .

Advanced: What computational strategies are recommended to predict binding affinities and metabolic stability?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-II or VEGFR2. Focus on hydrogen bonding with tetrahydrofuran oxygen and π-π stacking with thiadiazole .
  • QSAR modeling : Correlate substituent electronegativity and lipophilicity (ClogP) with activity data from analogs .
  • ADMET prediction : Tools like SwissADME assess metabolic susceptibility (e.g., CYP3A4 oxidation sites) and blood-brain barrier permeability .

Basic: How should researchers handle solubility challenges during in vitro assays?

  • Solvent systems : Use DMSO for stock solutions (≤10% v/v) and dilute in PBS or cell culture media. For poor aqueous solubility, employ cyclodextrin-based formulations .
  • Surfactants : Polysorbate-80 (0.1% w/v) improves dispersion without cytotoxicity .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic profiles?

  • Bioisosteric replacement : Substitute tetrahydrofuran with morpholine (improves solubility) or replace sulfur in thiadiazole with selenium (enhances bioavailability) .
  • Prodrug approaches : Esterify the carboxamide to increase membrane permeability, with enzymatic cleavage in target tissues .
  • Metabolic blocking : Introduce fluorine at positions prone to oxidation (e.g., cyclohexane ring) to slow hepatic clearance .

Basic: What are the critical stability considerations for long-term storage?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiadiazole moiety .
  • Humidity control : Use desiccants to avoid hydrolysis of the amide bond .
  • Purity : Regular HPLC analysis (≥95% purity) ensures batch consistency .

Advanced: How can researchers validate target engagement in cellular models?

  • Chemical proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Knockdown/overexpression : CRISPR-Cas9 knockout of hypothesized targets (e.g., carbonic anhydrase IX) to assess activity loss .
  • Fluorescent tagging : Conjugate BODIPY to the carboxamide for live-cell imaging of target colocalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.